molecular formula C19H21F3N4O3 B2569400 3,5-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide CAS No. 1775411-00-1

3,5-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

Cat. No.: B2569400
CAS No.: 1775411-00-1
M. Wt: 410.397
InChI Key: NUJWFRJDPCPSBO-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is a synthetic small molecule characterized by a benzamide core substituted with two methoxy groups at positions 3 and 5. The piperidin-4-yl moiety is further functionalized with a 6-(trifluoromethyl)pyrimidin-4-yl group at the nitrogen atom.

Properties

IUPAC Name

3,5-dimethoxy-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O3/c1-28-14-7-12(8-15(9-14)29-2)18(27)25-13-3-5-26(6-4-13)17-10-16(19(20,21)22)23-11-24-17/h7-11,13H,3-6H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJWFRJDPCPSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,5-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Piperidine Ring Formation: The piperidine ring can be introduced through a cyclization reaction involving a suitable precursor, such as a haloalkane or an amine.

    Pyrimidine Attachment: The pyrimidine moiety is introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine reacts with the piperidine ring.

    Trifluoromethylation: The trifluoromethyl group is typically introduced using a trifluoromethylating agent, such as trifluoromethyl iodide, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide core can be reduced to form amines or alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the benzamide core can produce amines.

Scientific Research Applications

Pharmacological Applications

1. Antitumor Activity

Research indicates that compounds structurally related to 3,5-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide exhibit promising antitumor properties. For instance, derivatives of benzamides have been explored as inhibitors of various kinases involved in cancer progression, such as fibroblast growth factor receptors (FGFRs) and RET kinases. These kinases are critical in tumor cell proliferation and survival, making their inhibition a viable strategy for cancer therapy .

2. Neurological Disorders

The compound's interaction with nicotinic acetylcholine receptors suggests potential applications in treating neurological disorders. Studies have highlighted the role of α7 nicotinic acetylcholine receptors in cognitive functions and neuroprotection. Compounds targeting these receptors may offer therapeutic avenues for conditions such as Alzheimer's disease and schizophrenia .

3. Antimicrobial Properties

Emerging research has identified benzamide derivatives as candidates for antimicrobial agents. The modification of the benzamide structure can enhance activity against various bacterial strains, making it a focus for developing new antibiotics .

Case Study 1: Cancer Therapy

A study evaluated the efficacy of a related benzamide compound in inhibiting FGFR signaling pathways in bladder cancer models. The results demonstrated significant tumor regression and prolonged survival in treated subjects compared to controls, supporting the potential of similar compounds like this compound as therapeutic agents .

Case Study 2: Neurological Applications

In a preclinical model of Alzheimer's disease, a derivative targeting α7 nicotinic acetylcholine receptors showed improved cognitive function and reduced neuroinflammation. This study underscores the relevance of compounds with similar structures in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with derivatives from the literature and patents, focusing on substituent effects, synthetic routes, and inferred biological relevance.

Structural Analogues from Benzamide-Piperidine Scaffolds

Key analogues from Molecules (2014) include:

Compound ID Substituents on Benzamide Core Piperidine Modifications Yield (%) Key Data
7j 4-Chloro-2-methoxy 4-(2-Oxoimidazolidin-1-yl)benzyl 55.2 HRMS (ESI): m/z 443.1772 [M + H]+
7k 3-Fluoro-4-(trifluoromethyl) 4-(2-Oxoimidazolidin-1-yl)benzyl 66.4 HRMS (ESI): m/z 465.1835 [M + H]+
14c 3-Fluoro-4-(trifluoromethyl) 4-Phenoxy linkage 35.2 HRMS (ESI): m/z 452.1519 [M + H]+
8a 3-(Trifluoromethyl) 4-(3-Ethylthioureido)benzyl 64.2 1H-NMR (CDCl3): δ 8.05 (s, 1H), 7.65–7.58 (m, 2H)

Key Observations:

  • Substituent Effects : The trifluoromethyl group (as in 7k and 8a) enhances lipophilicity and metabolic stability, which is critical for bioavailability. Methoxy groups (e.g., 7j) may improve solubility but reduce potency compared to halogens .
  • However, the target compound’s pyrimidine substituent likely confers distinct electronic and steric properties compared to these analogues.
  • Synthetic Accessibility: Yields vary significantly (35.2–66.4%), with lower yields observed for phenoxy-linked derivatives (14c). The target compound’s synthesis may require optimization similar to methods using NaH in cold, inert conditions .

JAK Inhibitors from Patent Literature

A structurally distinct but functionally relevant analogue is the JAK inhibitor {1-{1-[3-fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile (Patent EP 2022/45) .

Feature Target Compound JAK Inhibitor (Patent EP 2022/45)
Core Structure Benzamide Azetidine-acetonitrile
Piperidine Substitution 6-(Trifluoromethyl)pyrimidin-4-yl 3-Fluoro-2-(trifluoromethyl)isonicotinoyl
Key Functional Groups 3,5-Dimethoxy, trifluoromethylpyrimidine Pyrrolo[2,3-d]pyrimidine, fluorinated isonicotinoyl
Therapeutic Relevance Not reported JAK1/JAK2 inhibition for inflammatory disorders

Inferences:

  • The absence of a dimethoxybenzamide group in the patent compound underscores the target molecule’s unique pharmacophoric profile, which may prioritize different target classes (e.g., GPCRs over kinases).

Data Tables for Key Analogues

Table 1: Physicochemical Properties of Selected Analogues

Compound ID Molecular Formula Molecular Weight LogP* (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
7j C23H24ClN3O3 442.90 3.1 2 5
7k C24H22F4N4O2 464.45 3.8 2 5
8a C23H25F3N4OS 462.53 4.0 2 5
Target C20H20F3N5O3 435.40 3.5 2 7

*Predicted using fragment-based methods.

Biological Activity

3,5-Dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide (CAS number: 1775411-00-1) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Benzamide Core : Provides a fundamental structure for biological activity.
  • Piperidine Ring : Contributes to its pharmacokinetic properties.
  • Pyrimidine Moiety : Enhances interaction with biological targets.
  • Trifluoromethyl Group : Imparts distinct electronic properties that can influence biological interactions.
PropertyValue
Molecular FormulaC19H21F3N4O3
Molecular Weight410.4 g/mol
CAS Number1775411-00-1
SMILESCOc1cc(OC)cc(C(=O)NC2CCN(c3cc(C(F)(F)F)ncn3)CC2)c1

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cancer cell proliferation and survival.
  • Receptor Modulation : It can bind to various receptors, modulating their activity and influencing physiological responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • A study demonstrated that derivatives of similar structures exhibited significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties due to its structural analogies .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties:

  • Research on related benzamide derivatives showed promising antibacterial activity against Gram-positive bacteria, indicating potential applications in treating infections .

Case Studies and Research Findings

  • Antitumor Activity :
    • A recent investigation into benzamide derivatives found that modifications similar to those in this compound resulted in compounds with IC50 values significantly lower than standard chemotherapy agents like doxorubicin .
  • Structure–Activity Relationship (SAR) :
    • SAR studies have indicated that the presence of methoxy groups and trifluoromethyl substitutions are critical for enhancing the biological activity of similar compounds. These modifications may improve binding affinity to target proteins involved in tumor growth regulation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3,5-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide?

  • Methodological Answer : Multi-step synthesis typically involves coupling a pyrimidine intermediate (e.g., 6-(trifluoromethyl)pyrimidin-4-yl-piperidine) with a 3,5-dimethoxybenzoyl chloride derivative. Key steps include:

  • Amide bond formation : Use coupling agents like HATU or DCC in anhydrous DMF at 0–25°C .
  • Purification : Reverse-phase HPLC with acetonitrile/water gradients (0.1% formic acid) to achieve >95% purity .
  • Validation : Confirm identity via LCMS (e.g., m/z 727 [M+H]+ observed in similar piperidine-pyrimidine derivatives) and retention time consistency .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer :

  • LCMS/HPLC : Used for purity assessment and molecular weight confirmation (e.g., m/z 658 [M+H]+ in related analogs) .
  • X-ray crystallography : Employ SHELX programs (SHELXL for refinement) to resolve crystal structures, particularly for verifying piperidine and pyrimidine conformations. Note that high-resolution data and twin refinement may be required for accurate results .
  • NMR spectroscopy : 1H/13C NMR in deuterated solvents (e.g., DMSO-d6) to assign methoxy, benzamide, and trifluoromethyl groups .

Q. What stability considerations are critical for handling this compound in experimental settings?

  • Methodological Answer :

  • Acidic conditions : Avoid prolonged exposure to HCl or TFA, as tert-butyl protecting groups (common in intermediates) are labile under acidic conditions .
  • Thermal stability : Store at –20°C in inert atmospheres; degradation observed at >80°C in polar aprotic solvents like DMF .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for this compound?

  • Methodological Answer :

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects .
  • Off-target profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to identify unintended interactions, given the pyrimidine moiety’s affinity for ATP-binding pockets .
  • Metabolite screening : Incubate with liver microsomes to assess metabolic stability, as trifluoromethyl groups may alter pharmacokinetics .

Q. What strategies optimize crystallographic refinement for this compound’s polymorphs?

  • Methodological Answer :

  • Twinning analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals, common in piperidine-containing structures due to flexible conformations .
  • High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve electron density maps for the trifluoromethyl group, which is prone to disorder .
  • Hydrogen bonding networks : Analyze packing motifs with PLATON to identify stabilizing interactions (e.g., C–H···O between methoxy and pyrimidine groups) .

Q. How to design structure-activity relationship (SAR) studies targeting the trifluoromethyl-pyrimidine pharmacophore?

  • Methodological Answer :

  • Core modifications : Synthesize analogs with pyridine or triazine replacements for the pyrimidine ring to assess binding specificity .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., –NO2) at the benzamide 4-position to evaluate effects on potency .
  • Computational docking : Use AutoDock Vina to model interactions with JAK kinases, leveraging homology models from PDB entries (e.g., 4D1S for JAK2) .

Q. What orthogonal techniques validate target engagement in cellular assays?

  • Methodological Answer :

  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins (e.g., JAK kinases) in lysates treated with the compound .
  • BRET/FRET assays : Use biosensors (e.g., NanoLuc-based systems) to quantify real-time inhibition of kinase activity in live cells .
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (KD, kon/koff) for the compound against recombinant targets, ensuring buffer conditions mimic physiological pH and ionic strength .

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